molecular formula C12H18N2O2 B7120706 N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxamide

N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxamide

Cat. No.: B7120706
M. Wt: 222.28 g/mol
InChI Key: QQZUOFASGRJRTD-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxamide is an organic compound with a complex structure that includes a pyrrole ring, a carboxamide group, and a dimethyl-oxobutyl side chain

Properties

IUPAC Name

N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)10(15)7-13-11(16)9-5-6-14(4)8-9/h5-6,8H,7H2,1-4H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZUOFASGRJRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC(=O)C1=CN(C=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxamide typically involves the reaction of 1-methylpyrrole-3-carboxylic acid with 3,3-dimethyl-2-oxobutylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxylic acid, while reduction could produce N-(3,3-dimethyl-2-hydroxybutyl)-1-methylpyrrole-3-carboxamide .

Scientific Research Applications

N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,3-dimethyl-2-oxobutyl)-1-methylpyrrole-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .

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